molecular formula C6H3F3LiNO2S B2517639 Lithium 4-(trifluoromethyl)pyridine-2-sulfinate CAS No. 2243507-15-3

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate

Cat. No.: B2517639
CAS No.: 2243507-15-3
M. Wt: 217.09
InChI Key: MYUZCANIJSSSPR-UHFFFAOYSA-M
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Description

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C6H4F3NO2SLi. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 4-(trifluoromethyl)pyridine-2-sulfinic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4-(trifluoromethyl)pyridine-2-sulfinic acid+LiOHLithium 4-(trifluoromethyl)pyridine-2-sulfinate+H2O\text{4-(trifluoromethyl)pyridine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(trifluoromethyl)pyridine-2-sulfinic acid+LiOH→Lithium 4-(trifluoromethyl)pyridine-2-sulfinate+H2​O

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions involving this compound.

    Bases: Bases such as potassium carbonate or cesium carbonate are often used to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are typically biaryl compounds.

Scientific Research Applications

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which lithium 4-(trifluoromethyl)pyridine-2-sulfinate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it acts as a nucleophile, participating in the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the palladium catalyst and the aryl halide substrate.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(trifluoromethyl)pyridine-2-sulfinate
  • Potassium 4-(trifluoromethyl)pyridine-2-sulfinate

Uniqueness

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate is unique due to its specific reactivity and stability compared to other similar compounds. Its lithium ion provides distinct properties that can influence the reaction conditions and outcomes, making it a valuable reagent in various synthetic applications.

Biological Activity

Lithium 4-(trifluoromethyl)pyridine-2-sulfinate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a lithium cation associated with a pyridine ring substituted at the 4-position with a trifluoromethyl group and a sulfinyl group. The trifluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets. The sulfinyl group (–SO2–) is known for its reactivity in organic transformations, making this compound a valuable building block in synthetic chemistry and potentially in pharmacology.

The mechanism of action of this compound involves its ability to interact with various molecular targets within biological systems. Specifically, it acts as a sulfonylating agent, transferring its sulfinyl group to other molecules, which can modulate the activity of enzymes and proteins. This process can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that compounds containing sulfinyl groups can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways . Further research is necessary to elucidate the specific mechanisms by which this compound affects cancer cell viability.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on various organosulfur compounds, including this compound, demonstrated its effectiveness against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined, showing promising results compared to standard antibiotics.
  • Anticancer Mechanism Investigation : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing significant changes in treated cells compared to controls .
  • Synergistic Effects : Research has explored the synergistic effects of this compound when used in combination with other anticancer agents. Results indicated enhanced efficacy against resistant cancer cell lines when combined with conventional chemotherapy drugs .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria growth
AnticancerInduction of apoptosis in cancer cell lines
Synergistic EffectsEnhanced efficacy with other anticancer agents

Properties

IUPAC Name

lithium;4-(trifluoromethyl)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)4-1-2-10-5(3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUZCANIJSSSPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=C1C(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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